4-Fluoro-1H-indole-7-carbonitrile
Overview
Description
The compound 4-Fluoro-1H-indole-7-carbonitrile is a fluorinated indole derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 4-Fluoro-1H-indole-7-carbonitrile, they do provide insights into similar fluorinated indole and benzimidazole derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of fluorinated indole derivatives often follows a green protocol, as seen in the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which involves environmentally friendly methods and yields a compound with high purity as confirmed by spectral and X-ray crystallographic analyses . Similarly, the synthesis of 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles involves a multi-step process that includes the preparation of phenolic precursors and subsequent radiofluorination, indicating the complexity and precision required in synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is often elucidated using X-ray crystallography, as demonstrated by the structural determination of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The crystal packing is influenced by intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. Theoretical calculations, such as DFT, are also employed to obtain equilibrium geometries and analyze vibrational and NMR spectra, which are essential for understanding the molecular structure and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of fluorinated indole derivatives can be explored through various molecular descriptors and reactivity surfaces. For instance, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been analyzed using local and global molecular descriptors, providing insights into the potential chemical behavior of 4-Fluoro-1H-indole-7-carbonitrile . Additionally, the conversion of related compounds, such as the synthesis of DPI 201-106 from 4-hydroxy-1H-indole-2-carbonitrile, showcases the potential for chemical transformations and applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole derivatives are characterized using various spectroscopic techniques, including FT-IR and NMR. These techniques provide detailed information on the vibrational modes and electronic environment of the molecules, which are indicative of their physical and chemical properties . The presence of fluorine atoms can significantly influence these properties due to their electronegativity and ability to form hydrogen bonds, as observed in the crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile .
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
- The crystal structure and molecular docking studies of compounds related to 4-Fluoro-1H-indole-7-carbonitrile have been researched. For instance, 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been analyzed for its structural properties and potential as an inhibitor of Nicotinamidephosphoribosyltransferase (NAMPT), which may increase sensitivity to apoptosis in cells and tumors (Venkateshan et al., 2019).
Synthesis Techniques
- Research has been conducted on the synthesis of various derivatives of 4-Fluoro-1H-indole-7-carbonitrile, such as 4-Hydroxy-1H-indole-2-carbonitrile. These studies explore different methods and reaction sequences to effectively synthesize these compounds (Adams et al., 1991).
Cytotoxic Evaluation in Cancer Research
- Novel derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some compounds have shown potent anticancer activities, especially against human colon and lung cancer (Radwan et al., 2020).
Application in Serotonin Transporter Imaging
- Compounds related to 4-Fluoro-1H-indole-7-carbonitrile have been designed for their potential application in serotonin transporter (SERT) imaging. These compounds could be used for future (18)F-labeled tracers in PET imaging to study serotonin transporter activity (Funke et al., 2008).
Fluorescence Properties in Chemical Studies
- Research on N-(Propargyl)indole-2-carbonitriles, which are closely related to 4-Fluoro-1H-indole-7-carbonitrile, has shown that these compounds exhibit fluorescence properties. This opens up potential applications in the field of fluorescent materials and probes (Zalte et al., 2020).
Antiviral Research and Pharmaceutical Properties
- Studies have been conducted on indole derivatives, including 4-Fluoro-1H-indole-7-carbonitrile, for their potential in antiviral research. Such compounds have shown efficacy in interfering with virus-host cell interactions, indicating their potential as antiviral agents (Wang et al., 2003).
Synthesis of Novel Schiff Bases for Antimicrobial Activity
- Novel Schiff bases using derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and screened for their in vitro antimicrobial activity. Some derivatives have shown excellent antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Puthran et al., 2019).
Application in Anti-inflammatory and Anticancer Therapeutics
- Derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and evaluated for their anti-inflammatory and anticancer properties, particularly against breast cancer. Molecular docking studies suggest potential mechanisms of action for these compounds (Bhale et al., 2022).
Safety And Hazards
The safety information for 4-Fluoro-1H-indole-7-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
Indole derivatives, such as 4-Fluoro-1H-indole-7-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring these potentials further.
properties
IUPAC Name |
4-fluoro-1H-indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNJUDBFNBBWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625895 | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indole-7-carbonitrile | |
CAS RN |
313337-33-6 | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313337-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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